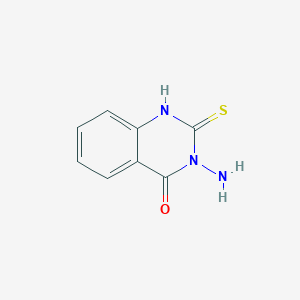

3-Amino-2-mercapto-3H-quinazolin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 699467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352426 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16951-33-0 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a group of molecules of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a "privileged" structure, known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of cell signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is paramount for its application in drug development and various research fields.

General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃OS | PubChem CID 726383 |

| Molecular Weight | 193.23 g/mol | PubChem CID 726383 |

| IUPAC Name | 3-amino-2-sulfanylidene-1H-quinazolin-4-one | PubChem CID 726383 |

| CAS Number | 16951-33-0 | PubChem CID 726383 |

| Computed Boiling Point | 372.9 ± 25.0 °C at 760 mmHg | ChemSrc |

| Computed Density | 1.6 ± 0.1 g/cm³ | ChemSrc |

Solubility

pKa

An experimentally determined pKa value for this compound has not been identified in the surveyed literature. Computational studies on quinazoline derivatives suggest that the pKa can be estimated using quantum mechanical methods, which could provide theoretical insights into the ionization state of the molecule at physiological pH.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinone ring system and the protons of the amino group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the carbon framework of the molecule, including the carbonyl carbon of the quinazolinone ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the quinazolinone carbonyl group, and the C=S stretching of the thioamide group.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its preparation and verification.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from anthranilic acid. A representative synthetic route is outlined below, based on established methods for similar quinazolinone derivatives.

Step 1: Formation of the Dithiocarbamate Salt

-

In a suitable reaction vessel, dissolve anthranilic acid in a polar aprotic solvent such as dimethylformamide (DMF).

-

To the stirred solution, add a solution of sodium hydroxide.

-

Slowly add carbon disulfide to the reaction mixture at a controlled temperature.

-

Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting sodium dithiocarbamate salt is typically used in the next step without isolation.

Step 2: Methylation

-

To the solution containing the dithiocarbamate salt, add dimethyl sulfate dropwise while maintaining the temperature.

-

Stir the reaction mixture until the methylation is complete (monitored by TLC).

-

The methylated intermediate is then isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

Step 3: Cyclization with Hydrazine Hydrate

-

Suspend the methylated intermediate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization Methods

-

Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and record the spectra on an NMR spectrometer.

-

IR Spectroscopy: Record the IR spectrum of the solid sample using the KBr pellet technique.

-

Mass Spectrometry: Obtain the mass spectrum of the compound to confirm its molecular weight.

-

-

Purity Assessment: The purity of the synthesized compound should be assessed by TLC and/or High-Performance Liquid Chromatography (HPLC).

Biological Significance and Signaling Pathways

Quinazolinone derivatives have been extensively studied for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several quinazolinone-based compounds have been identified as potent inhibitors of various protein kinases, including those in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4][5]

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The inhibition of this pathway by quinazolinone derivatives suggests a potential mechanism of action for their anticancer effects.

The diagram illustrates how quinazolinone inhibitors can block the PI3K/Akt signaling pathway. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt. This, in turn, suppresses the downstream signaling that promotes cell proliferation and survival, making these compounds promising candidates for cancer therapy.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. Furthermore, the exploration of its potential role as an inhibitor of the PI3K/Akt signaling pathway highlights a promising avenue for future research and drug development. Further experimental validation of its solubility, pKa, and biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2-mercapto-3H-quinazolin-4-one (CAS 16951-33-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical, physical, and pharmacological properties of 3-Amino-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines its synthesis, spectral characteristics, and biological activities, supported by detailed experimental protocols and visual diagrams to facilitate further research and development.

Core Properties and Data

This compound, also known by its synonym 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is a quinazolinone derivative that has garnered attention for its versatile biological activities.[1] The fundamental properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16951-33-0 | [1] |

| Molecular Formula | C₈H₇N₃OS | [2] |

| Molecular Weight | 193.23 g/mol | [2] |

| Density | 1.6 ± 0.1 g/cm³ | |

| Boiling Point | 372.9 ± 25.0 °C at 760 mmHg | |

| Flash Point | 179.3 ± 23.2 °C | |

| LogP | 0.87 |

Table 2: Spectral Data

| Spectrum Type | Data | Source |

| ¹H NMR | Spectral data available. | [2] |

| ¹³C NMR | Spectral data available. | [3] |

| Mass Spectrometry | GC-MS data available. | [2] |

| Infrared (IR) | FTIR spectra available (KBr-Pellet). | [2] |

Synthesis and Experimental Workflow

The synthesis of this compound is a multi-step process that can be achieved through various established routes for quinazolinone synthesis. A common and effective method involves the use of anthranilic acid as a starting material. The general workflow is depicted in the diagram below, followed by a detailed experimental protocol.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized representation based on common synthetic strategies for similar quinazolinone derivatives.[4][5]

Materials:

-

Anthranilic acid

-

Appropriate acyl chloride (e.g., acetyl chloride)

-

Pyridine

-

Hydrazine hydrate (85-99%)

-

Carbon disulfide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Step 1: Synthesis of 2-Substituted-3,1-benzoxazin-4-one

-

Dissolve anthranilic acid in pyridine in a round-bottom flask, cooled in an ice bath.

-

Slowly add the acyl chloride to the solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 2-substituted-3,1-benzoxazin-4-one intermediate.

Step 2: Synthesis of this compound

-

To a solution of the 2-substituted-3,1-benzoxazin-4-one in ethanol, add an excess of hydrazine hydrate.[6]

-

Reflux the mixture for 4-6 hours.

-

In a separate flask, dissolve sodium hydroxide in ethanol and add carbon disulfide dropwise while cooling in an ice bath.

-

Add the cooled reaction mixture from step 2 to the solution from step 3.

-

Reflux the combined mixture for an additional 6-8 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

Step 3: Purification

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Biological Activities and Experimental Protocols

This compound and its derivatives have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents.[4][7]

Anticancer Activity

Derivatives of the title compound have shown cytotoxic activity against various cancer cell lines, including HeLa (human cervical cancer) and MCF-7 (human breast cancer).[7] The mechanism of action for many quinazolinone derivatives involves the inhibition of key cellular processes such as tubulin polymerization or the signaling of growth factor receptors like EGFR.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

HeLa and MCF-7 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the HeLa and MCF-7 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After 24 hours, treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. The antimicrobial activity of this compound and its derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound (dissolved in a suitable solvent)

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action: Signaling Pathways

The anticancer effects of many quinazolinone derivatives are attributed to their interaction with specific cellular targets and signaling pathways. Two prominent mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling and the disruption of microtubule dynamics through tubulin polymerization inhibition.

EGFR Inhibition Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overactivation of the EGFR pathway is a hallmark of many cancers. Quinazolinone-based inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition Pathway

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

Conclusion

This compound is a versatile scaffold with significant potential for the development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The information provided in this technical guide, including detailed properties, synthesis protocols, and mechanistic insights, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and optimization of the pharmacological properties of this class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | C8H7N3OS | CID 726383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure of 3-Amino-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 3-Amino-2-mercapto-3H-quinazolin-4-one. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Chemical Properties

This compound, a heterocyclic compound, possesses a bicyclic quinazolinone core. This core structure is composed of a benzene ring fused to a pyrimidine ring. The molecule is further characterized by an amino group (-NH₂) at position 3 and a mercapto group (-SH) at position 2, which can exist in tautomeric equilibrium with its thione form (-C=S).

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃OS | |

| Molecular Weight | 193.23 g/mol | |

| CAS Number | 16951-33-0 | |

| IUPAC Name | 3-amino-2-sulfanylidene-1H-quinazolin-4-one | |

| Synonyms | 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, drawing from established methods for the synthesis of quinazolinone derivatives. A plausible synthetic pathway involves the initial formation of a 2-thioxo-benzoxazinone intermediate, followed by the introduction of the 3-amino group via reaction with hydrazine.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a generalized procedure based on the synthesis of related quinazolinone compounds. Optimization of reaction conditions may be necessary to achieve high yields and purity for the target molecule.

Step 1: Synthesis of 2-Thioxo-2,3-dihydro-4H-3,1-benzoxazin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid in a suitable solvent such as glacial acetic acid.

-

Addition of Reagent: To this solution, add an equimolar amount of a thiocarbonylating agent, such as phenyl isothiocyanate. The reaction of anthranilic acid derivatives with isothiocyanates is a known method for preparing 2-thioxo-quinazolinones.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the 2-thioxo-2,3-dihydro-4H-3,1-benzoxazin-4-one intermediate from Step 1 in a suitable solvent like ethanol or pyridine.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. The reaction of benzoxazinone derivatives with hydrazine hydrate is a common method to introduce a 3-amino group into the quinazolinone ring.

-

Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with water and a cold organic solvent, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified this compound.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Data

The structural elucidation of this compound and its intermediates relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar quinazolinone derivatives.

| Spectroscopic Technique | Expected/Reported Data for Quinazolinone Core | Reference |

| ¹H NMR | Aromatic protons (δ 7-8.5 ppm), -NH₂ protons (variable, broad singlet), -SH proton (variable, broad singlet) | |

| ¹³C NMR | Carbonyl carbon (C=O) (δ ~160-170 ppm), Thione carbon (C=S) (δ ~170-180 ppm), Aromatic carbons | |

| IR (cm⁻¹) | N-H stretching (amino group) (~3200-3400), C=O stretching (~1670-1690), C=S stretching (~1200-1300) | |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight |

Potential Biological Activity and Mechanism of Action

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of pharmacological activities.

Anticancer Potential

Several studies have highlighted the anticancer properties of quinazolinone derivatives. The biological activity is often attributed to the inhibition of specific enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Quinazolinone derivatives have been shown to inhibit various enzymes, including:

-

Tyrosine Kinases: Such as the Epidermal Growth Factor Receptor (EGFR) kinase.

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer progression.

-

Lactate Dehydrogenase A (LDHA): An enzyme critical for anaerobic glycolysis in cancer cells.

-

Carbonic Anhydrases: Enzymes involved in pH regulation and tumorigenesis.

-

-

Induction of Apoptosis: Some quinazolinone derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins.

While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, the existing body of research on related compounds suggests it may exert its biological effects through similar mechanisms. Further investigation, including enzyme kinetics and cellular assays, is required to determine its precise mechanism of action.

Caption: Potential anticancer mechanisms of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has outlined its molecular structure, a plausible synthetic route, and its potential biological activities based on the current scientific literature.

Future research should focus on:

-

Optimizing the synthetic protocol to achieve high yields and purity.

-

Comprehensive spectroscopic and crystallographic analysis to confirm the molecular structure.

-

In-depth biological evaluation to identify specific molecular targets and elucidate the precise mechanism of action.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized.

An In-depth Technical Guide to the Solubility of 3-Amino-2-mercapto-3H-quinazolin-4-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic organic compound with a molecular structure that suggests limited solubility in non-polar organic solvents and potentially greater solubility in polar aprotic solvents.

Available literature indicates that derivatives of this compound exhibit varied solubility profiles. Some complexes of this compound are reported to be insoluble in common organic solvents but show solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The process of recrystallization of related Schiff bases from hot dry methanol suggests that the compound possesses some degree of solubility in alcohols, which is likely temperature-dependent.[1] Similarly, the synthesis of related quinazolinone derivatives often involves recrystallization from ethanol , indicating its utility as a solvent for purification, which implies at least moderate solubility at elevated temperatures.

The quinazolinone scaffold itself contains basic nitrogen atoms, which can influence solubility in a pH-dependent manner in protic solvents. For many quinazolinone derivatives, solubility can be enhanced in acidic conditions where these nitrogen atoms can be protonated.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of common organic solvents has not been published. The structural complexity and potential for strong intermolecular interactions, such as hydrogen bonding through the amino and mercapto groups and the amide linkage, contribute to high crystal lattice energy, which can result in poor solubility.

A study on pyrazolo quinazoline derivatives highlighted that solubility is influenced by both the solvent and the temperature, with N,N-dimethylformamide (DMF) being a solvent in which they exhibited greater solubility.[2] Generally, for quinazolinone-based compounds, a concentrated stock solution is first prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).

Given the absence of specific data, experimental determination is necessary to quantify the solubility of this compound in solvents relevant to specific research or development applications.

Experimental Protocol for Solubility Determination: Gravimetric Method

A reliable and commonly used method for determining the equilibrium solubility of a crystalline compound like this compound is the gravimetric method.[2][3] This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMF, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sealed vials or flasks

-

Volumetric pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent the transfer of any undissolved particles, it is highly recommended to pass the withdrawn sample through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the compound.

-

Dry the sample until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))

-

To express solubility in mol/L, divide the result by the molar mass of this compound (193.23 g/mol ).

-

Precautions:

-

Ensure the purity of both the solute and the solvent.

-

Maintain precise temperature control throughout the experiment.

-

Verify that equilibrium has been reached by taking measurements at different time points until the solubility value stabilizes.

-

Handle organic solvents in a well-ventilated fume hood.

Visualizations

Caption: Figure 1. Experimental Workflow for Gravimetric Solubility Determination.

Caption: Figure 2. Key Factors Influencing Solubility.

References

An In-depth Technical Guide to the Tautomeric Forms of 3-Amino-2-mercapto-3H-quinazolin-4-one

Abstract

The 3-Amino-2-mercapto-3H-quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The therapeutic efficacy, metabolic stability, and physicochemical properties of this molecule are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive overview of the potential tautomeric equilibria in this compound, including lactam-lactim, thione-thiol, and amino-imino tautomerism. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous systems to predict spectroscopic characteristics and outlines detailed experimental and computational protocols for the elucidation of its tautomeric landscape. This document is intended for researchers, scientists, and drug development professionals working with quinazolinone-based compounds.

Introduction to Tautomerism in Quinazolinone Systems

Quinazolinones are a class of fused heterocyclic compounds that are considered "privileged structures" in drug discovery due to their presence in numerous pharmacologically active molecules.[1] The 4(3H)-quinazolinone core is characterized by a carbonyl group at position 4 and a nitrogen at position 3, which allows for prototropic tautomerism—the migration of a proton. This phenomenon results in the existence of multiple, rapidly interconverting structural isomers known as tautomers. The position of the tautomeric equilibrium is sensitive to the molecular environment, including the solvent, pH, and temperature, as well as the nature of substituents on the quinazolinone ring.

For this compound, three primary types of tautomerism are possible:

-

Lactam-Lactim Tautomerism: This involves the interconversion between the amide (lactam) form and the enol (lactim) form. For the 4(3H)-quinazolinone core, the lactam form is generally the most stable and predominant tautomer in both solid and solution phases, a fact supported by X-ray crystallography and computational studies on various derivatives.[2]

-

Thione-Thiol Tautomerism: The presence of a mercapto group at the C2 position introduces the possibility of equilibrium between the thione (C=S) form and the thiol (S-H) form. In many heterocyclic systems, the thione form tends to be more stable.[3][4]

-

Amino-Imino Tautomerism: The amino group at the N3 position can exist in equilibrium with its corresponding imino form. Studies on related 2-hydrazono-3-phenylquinazolin-4(3H)-ones have utilized ¹⁵N NMR to demonstrate the predominance of the imino tautomer in DMSO solution.[2]

Understanding the dominant tautomeric form is critical as it governs the molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution, which in turn dictate its interactions with biological targets.

Potential Tautomeric Forms of this compound

The interplay of the three possible tautomeric equilibria results in several potential structures for this compound. The principal tautomers are depicted in the equilibrium diagram below. Based on studies of analogous systems, the Amide-Thione form (Tautomer A) is predicted to be the most stable and predominant species in most conditions.

Spectroscopic and Computational Analysis (Based on Analogous Systems)

Direct quantitative data on the tautomeric equilibrium of this compound is not extensively available in the peer-reviewed literature. However, by comparing spectroscopic and computational data from structurally related compounds, we can predict the characteristic signatures for each tautomeric form.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for the key functional groups in the principal tautomers. These values are derived from data on analogous quinazolinones, thioamides, and lactams.

| Tautomer | Form | Spectroscopic Technique | Key Functional Group | Predicted Chemical Shift / Wavenumber | Reference/Analogy |

| A | Amide-Thione | ¹³C NMR | C=O (Lactam) | δ 160-165 ppm | [5] |

| ¹³C NMR | C=S (Thione) | δ 180-200 ppm | Thioamide Analogy | ||

| IR | C=O Stretch | ν 1670-1690 cm⁻¹ | [6] | ||

| IR | N-H Stretch (Amine) | ν 3200-3400 cm⁻¹ | [6] | ||

| B | Amide-Thiol | ¹³C NMR | C=O (Lactam) | δ 160-165 ppm | [5] |

| ¹³C NMR | C-SH (Thiol) | δ 165-175 ppm | Mercapto-heterocycle Analogy | ||

| IR | S-H Stretch | ν 2550-2600 cm⁻¹ (weak) | [6] | ||

| C | Imidol-Thione | ¹³C NMR | C-OH (Lactim) | δ 155-160 ppm | Lactim Analogy |

| ¹H NMR | O-H (Lactim) | δ 9-12 ppm (broad) | Enol Analogy | ||

| E | Imino-Thiol | ¹⁵N NMR | =NH (Imino) | δ 160-220 ppm | [7] |

| ¹⁵N NMR | -NH₂ (Amino) | δ 30-60 ppm | [7] |

Computational Stability Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for assessing the relative stability of tautomers. Studies on related heterocyclic systems consistently show that:

-

The lactam form of quinazolinones is energetically more favorable than the lactim form in both gas phase and in various solvents.[2]

-

The thione form of thioamides and related heterocycles is generally more stable than the corresponding thiol form in the gas phase.[3][8]

Based on these principles, a DFT study on this compound would be expected to confirm that the Amide-Thione (Tautomer A) is the global minimum on the potential energy surface, indicating it is the most stable tautomer.

Recommended Experimental and Computational Protocols for Tautomer Elucidation

To definitively characterize the tautomeric forms of this compound, a combination of synthetic, spectroscopic, and computational methods is required.

Synthesis Protocol

A common route for the synthesis of 3-amino-2-mercaptoquinazolin-4(3H)-ones involves the reaction of a substituted 2-aminobenzohydrazide with carbon disulfide.

General Procedure:

-

Preparation of 2-Aminobenzohydrazide: React the corresponding isatoic anhydride with hydrazine hydrate in a suitable solvent like ethanol and reflux for 4-6 hours.

-

Cyclization: Dissolve the resulting 2-aminobenzohydrazide in ethanol. Add potassium hydroxide and carbon disulfide. Reflux the mixture for 8-10 hours.

-

Work-up: After cooling, the reaction mixture is poured into ice water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be filtered, washed with water, and recrystallized from a suitable solvent like ethanol or a DMF/water mixture to yield the pure this compound.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Record spectra in various solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe any solvent-induced shifts in the tautomeric equilibrium. The presence of a weak S-H proton signal in ¹H NMR and the chemical shift of C2 and C4 in ¹³C NMR would be key indicators.

-

¹⁵N NMR: This is particularly useful for distinguishing between amino and imino forms. Due to the low natural abundance and sensitivity of ¹⁵N, isotopic enrichment or the use of long-range inverse-detected techniques (e.g., HMBC) might be necessary. The significant difference in chemical shifts between an amino nitrogen (δ ~30-60 ppm) and an imino nitrogen (δ ~160-220 ppm) provides a definitive diagnostic tool.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire spectra of the compound in the solid state (e.g., as a KBr pellet) and in solution (if solubility permits). The presence of a strong C=O stretch (around 1680 cm⁻¹) would support the lactam form, while a weak S-H stretch (around 2550 cm⁻¹) would indicate the presence of the thiol tautomer.

-

-

UV-Vis Spectroscopy:

-

Analyze the absorption spectra in different solvents. The different chromophores present in each tautomer (e.g., C=S vs. C-SH) will result in distinct absorption maxima, and changes in the spectra with solvent polarity can provide evidence for shifts in the equilibrium.

-

-

X-Ray Crystallography:

-

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. This technique can definitively identify bond lengths and atomic positions, confirming the dominant tautomer in the crystal lattice.

-

Computational Chemistry Workflow

A computational workflow using DFT can provide quantitative insights into the relative stabilities of the tautomers.

Conclusion

The tautomeric landscape of this compound is complex, with the potential for lactam-lactim, thione-thiol, and amino-imino equilibria. While direct experimental data for this specific molecule is sparse, a comprehensive analysis based on analogous systems strongly suggests that the Amide-Thione form is the most stable and predominant tautomer. For drug development and molecular modeling studies, it is crucial to consider this tautomeric preference. The definitive elucidation of the tautomeric ratios in various environments requires a synergistic approach combining advanced spectroscopic techniques, particularly ¹⁵N NMR, with high-level computational modeling as outlined in this guide. This foundational understanding will enable more accurate structure-activity relationship studies and the rational design of new quinazolinone-based therapeutic agents.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. researchgate.net [researchgate.net]

A Quantum Chemical Perspective on 3-Amino-2-mercapto-3H-quinazolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 3-Amino-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. While dedicated quantum chemical studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes information from studies on closely related quinazolinone derivatives to present a predictive analysis of its structural and electronic characteristics. This guide details standard computational methodologies, presents comparative quantitative data, and visualizes key workflows and potential biological interactions, serving as a valuable resource for researchers engaged in the computational study and development of quinazolinone-based therapeutic agents.

Introduction

Quinazolinone and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound variant incorporates key functional groups—an amino group at position 3 and a mercapto group at position 2—that can significantly influence its electronic properties, reactivity, and potential as a ligand for biological targets.

Quantum chemical studies are indispensable in modern drug discovery, offering insights into molecular geometry, electronic structure, and reactivity. By employing methods like Density Functional Theory (DFT), researchers can predict parameters such as bond lengths, bond angles, atomic charges, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding a molecule's stability, reactivity, and potential interactions with biological macromolecules. This guide outlines the expected quantum chemical features of this compound based on data from analogous compounds.

Methodologies: Experimental and Computational Protocols

Synthesis Protocol (General)

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for related quinazolinones. A plausible synthetic route is outlined below:

Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one (Intermediate)

-

A mixture of anthranilic acid (0.004 mol) and sodium carbonate (0.04 mol) is dissolved in methanol (35 mL).

-

Phenyl isothiocyanate (0.04 mol) is added dropwise to the solution with constant stirring.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with distilled water, and recrystallized from an appropriate solvent to yield the intermediate.[1]

Step 2: Amination

-

Further specific reaction steps would be required to introduce the amino group at the 3-position, which may involve the reaction of a suitable precursor with hydrazine hydrate.[2]

Computational Protocol

Quantum chemical calculations for this compound would typically be performed using Gaussian suite of programs or similar software. A standard and widely accepted computational methodology for this class of compounds involves Density Functional Theory (DFT).

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3][4][5]

-

Basis Set: A common basis set for such calculations is 6-311G(d,p) or a similar Pople-style basis set, which provides a good balance between accuracy and computational cost.[3][5]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).[2]

-

Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.[6][7][8]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3][4][5][9][10]

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

-

Quantitative Data

The following tables present quantitative data from DFT calculations on related quinazolinone derivatives. This data provides a reasonable approximation of the expected values for this compound.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles) for the Quinazolinone Core

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Bond Angle | Predicted Bond Angle (°) |

| C1-N2 | C=N | 1.307 | N2-C1-N10 | 123.0 | |

| C1-N10 | C-N | 1.385 | C1-N2-C9 | 122.5 | |

| N2-C9 | N-C | 1.390 | N2-C9-C4 | 121.0 | |

| C9-C4 | C=C (aromatic) | 1.410 | C9-C4-C5 | 119.5 | |

| C4-C5 | C-C (aromatic) | 1.370 | C4-C5-C6 | 120.5 | |

| C5-C6 | C-C (aromatic) | 1.405 | C5-C6-C7 | 120.0 | |

| C6-C7 | C-C (aromatic) | 1.380 | C6-C7-C8 | 119.0 | |

| C7-C8 | C-C (aromatic) | 1.400 | C7-C8-C9 | 121.5 | |

| C8-C9 | C-C (aromatic) | 1.415 | C8-C9-N2 | 118.5 | |

| C8-N10 | C-N | 1.375 | C8-N10-C1 | 123.5 | |

| C8-O11 | C=O | 1.230 | N10-C8-O11 | 120.0 |

Note: Data is inferred from DFT calculations on similar quinazolinone structures.[11][12][13] Actual values for this compound may vary.

Table 2: Predicted Electronic Properties for Quinazolinone Derivatives

| Property | Value | Reference Compound |

| HOMO Energy | -6.1998 eV | 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivative[3][4][5] |

| LUMO Energy | -1.8111 eV | 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivative[3][4][5] |

| HOMO-LUMO Energy Gap (ΔE) | 4.2695 eV | 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivative[3][4][5] |

| Dipole Moment | ~4-6 Debye | Quinazolinone derivatives in various solvents[14] |

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms

| Atom | Predicted Mulliken Charge (e) |

| O (in C=O) | -0.45 to -0.55 |

| N (in quinazoline ring) | -0.30 to -0.40 |

| C (in C=O) | +0.50 to +0.60 |

| S (in mercapto group) | -0.10 to -0.20 |

Note: Values are estimations based on typical charge distributions in similar heterocyclic compounds and are highly dependent on the basis set used.[6]

Visualizations

Workflow for Quantum Chemical Studies

Caption: General Workflow for Quantum Chemical Analysis

Potential Signaling Pathway Involvement

Given the established role of quinazolinone derivatives as anticancer agents, a common mechanism of action involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, a potential target for this compound.

Caption: Simplified EGFR Signaling Pathway

Conclusion

While a dedicated, in-depth quantum chemical analysis of this compound is yet to be published, this technical guide provides a robust framework for understanding its likely properties based on extensive studies of related compounds. The presented methodologies offer a clear path for researchers to conduct their own computational investigations. The comparative data on geometry and electronic properties serve as a valuable benchmark for such studies. The visualizations of the computational workflow and a potential signaling pathway further aid in conceptualizing the research process and the compound's biological relevance. This guide is intended to be a foundational resource to stimulate and support further computational and experimental research into this promising class of molecules.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Mulliken [cup.uni-muenchen.de]

- 8. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Navigating the Thermal Landscape of 3-Amino-2-mercapto-3H-quinazolin-4-one: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile pharmacological activities. A critical aspect of the pre-formulation and development phase for any active pharmaceutical ingredient (API) is a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive framework for investigating the thermal properties of this compound. While specific experimental data for this particular molecule is not extensively available in published literature, this document outlines the essential experimental protocols, data analysis techniques, and potential degradation pathways based on established methodologies for analogous quinazolinone structures. This guide is intended to serve as a foundational resource for researchers initiating thermal stability studies on this compound, enabling the generation of robust and reliable data crucial for its development as a potential therapeutic agent.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific molecule, this compound, possesses a unique combination of functional groups—an amino group, a mercapto (thiol) group, and a quinazolinone core—that contribute to its chemical reactivity and potential therapeutic applications.

Thermal stability is a cornerstone of drug development, influencing manufacturing processes, storage conditions, shelf-life, and ultimately, the safety and efficacy of the final drug product. Degradation of an API under thermal stress can lead to loss of potency, formation of toxic byproducts, and alterations in bioavailability. Therefore, a comprehensive evaluation of a compound's response to thermal stress is a regulatory and scientific necessity.

This guide details the standard methodologies for assessing the thermal stability and degradation of this compound. It covers the application of thermo-analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as protocols for forced degradation studies to elucidate potential degradation products and pathways.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃OS | --INVALID-LINK-- |

| Molecular Weight | 193.23 g/mol | --INVALID-LINK-- |

| CAS Number | 16951-33-0 | --INVALID-LINK-- |

| Appearance | (Predicted) Crystalline solid | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | 372.9 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |

Note: Some physical properties, like melting point, require experimental determination.

Experimental Protocols for Thermal Analysis

The following sections provide detailed, standardized protocols for conducting a thorough thermal stability and degradation analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition, quantify mass loss at different stages, and identify the presence of residual solvents or water.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the temperatures at which 5% (Td5) and 50% (Td50) weight loss occurs.

-

Calculate the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, heat of fusion, glass transitions, and exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting.

-

Identify exothermic peaks that may indicate decomposition or crystallization.

-

Determine the peak temperatures and enthalpy changes (ΔH) for each thermal event.

-

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways of an API. This information is crucial for developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., methanol, acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 100 °C) for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or mass spectrometric (MS) detector.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

-

-

Characterization of Degradants:

-

If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the degradation products.

-

Data Presentation: Expected Thermal Analysis Results

While experimental data for the target compound is not available, the following tables provide a template for how the results from TGA and DSC analyses should be structured. The values are hypothetical and based on typical results for similar heterocyclic compounds.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Nitrogen Atmosphere | Air Atmosphere |

| Tonset (°C) | 250 | 245 |

| Td5 (°C) | 265 | 260 |

| Td50 (°C) | 310 | 300 |

| Decomposition Steps | 1 | 2 |

| Residual Mass at 600°C (%) | 20 | 5 |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Endotherm | 215 | 220 | 150 | Melting |

| Exotherm | 280 | 295 | -450 | Decomposition |

Visualization of Experimental Workflow and Potential Degradation Pathway

The following diagrams, generated using the DOT language, visualize the proposed experimental workflow and a hypothetical thermal degradation pathway for this compound.

Caption: Experimental workflow for thermal analysis and degradation studies.

Caption: Hypothetical thermal degradation pathways for the target compound.

Discussion and Interpretation

The thermal stability of this compound will be dictated by the weakest bonds within its structure. The presence of the amino and mercapto groups introduces potential sites for thermal degradation.

-

TGA Analysis: A multi-step degradation in air, as opposed to a single step in nitrogen, would suggest that oxidative processes contribute significantly to the decomposition. The Tonset will provide a critical parameter for determining the maximum temperature for handling and processing.

-

DSC Analysis: The melting point endotherm provides a key physical characteristic and purity indicator. An exothermic event following the melt would confirm that decomposition is occurring and provide information on the energy released during this process.

-

Forced Degradation:

-

The mercapto group is susceptible to oxidation, potentially leading to the formation of disulfide-linked dimers.

-

The amino group could be a site for various reactions, including deamination under certain stress conditions.

-

The quinazolinone ring system, while generally stable, could undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the formation of substituted anthranilic acid or benzamide derivatives.

-

Conclusion

A comprehensive understanding of the thermal stability and degradation of this compound is paramount for its successful development as a pharmaceutical agent. This technical guide provides a robust framework of experimental protocols and data interpretation strategies to achieve this. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and forced degradation studies, researchers can elucidate the thermal profile, identify potential degradation products, and establish appropriate handling, storage, and formulation strategies. The methodologies and hypothetical pathways presented herein serve as a valuable starting point for any scientist or researcher tasked with characterizing this promising molecule. The generation of such data will be a critical step in advancing this compound through the drug development pipeline.

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-2-mercapto-3H-quinazolin-4-one

An In-depth Exploration of the Synthesis, History, and Biological Significance of a Versatile Heterocycle

Abstract

The quinazolinone scaffold, a fused nitrogen heterocyclic system, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Among its numerous derivatives, 3-Amino-2-mercapto-3H-quinazolin-4-one stands out as a crucial intermediate and a pharmacologically active entity in its own right. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse biological applications of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds comprising a benzene ring fused to a pyrimidine ring, with a ketone group on the pyrimidine moiety.[1][2] Depending on the substitution pattern, they exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral activities.[1][3][4] The versatility of the quinazolinone nucleus has established it as a "privileged structure" in drug discovery, continually inspiring the synthesis of novel derivatives with enhanced therapeutic potential.

This guide focuses specifically on this compound, a key building block for a multitude of bioactive molecules. Its unique structural features, including the reactive amino and mercapto groups, provide fertile ground for chemical modifications, leading to a diverse library of derivatives with a wide range of biological activities.

Historical Perspective and Discovery

The exploration of quinazolinone derivatives dates back several decades, with initial interest sparked by their structural similarity to known bioactive molecules. While the precise first synthesis of this compound is not definitively pinpointed in the provided literature, its utility as a synthetic intermediate became increasingly apparent in studies focusing on novel therapeutic agents.

Early research primarily centered on the synthesis of various substituted quinazolinones and a preliminary assessment of their biological activities. Over time, a more systematic approach was adopted, with researchers focusing on structure-activity relationship (SAR) studies to optimize the pharmacological profile of these compounds.[5] The amino and mercapto groups at the 2nd and 3rd positions of the quinazolinone ring were identified as critical for derivatization, leading to the synthesis of Schiff bases, metal complexes, and other heterocyclic-fused systems with enhanced biological efficacy.[6]

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, and its subsequent derivatives typically involves multi-step reaction sequences.

General Synthesis of the Quinazolinone Core

The foundational step in synthesizing many quinazolinone derivatives is the reaction of anthranilic acid or its derivatives with various reagents.[1][7] A common method involves the cyclization of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an appropriate amine to yield the desired quinazolinone.[7] Microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.

Synthesis of this compound

A prevalent method for the synthesis of the title compound involves the reaction of 2-mercapto-3,1-benzoxazin-4-one with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the lactone ring, leading to the formation of the 3-amino derivative.

Experimental Protocol: Synthesis of this compound

A mixture of 2-mercapto-3,1-benzoxazin-4-one (0.01 mol) and hydrazine hydrate (0.02 mol) in a suitable solvent like ethanol is refluxed for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Synthesis of Derivatives

The presence of the amino and mercapto groups allows for a wide range of chemical modifications.

-

Schiff Bases: The amino group can readily react with various aldehydes and ketones to form Schiff bases.[6]

-

Metal Complexes: The bidentate nature of the molecule allows for the formation of stable complexes with various metal ions like VO(IV) and Pt(II).[6]

-

Thiazolidinones: Reaction with thioglycolic acid can lead to the formation of thiazolidinone derivatives.[8]

-

Other Heterocyclic Systems: The reactive functional groups can be utilized to construct other fused heterocyclic rings, such as 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.[3]

DOT Script for Synthesis Pathway:

Caption: General synthesis pathway for this compound and its derivatives.

Biological Activities and Structure-Activity Relationship

Derivatives of this compound have demonstrated a remarkable range of biological activities.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of these compounds against various cancer cell lines. Schiff bases derived from this compound and their metal complexes have shown significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[6] The mechanism of action is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Schiff Base Derivative 1 | HeLa | 15.2 | [6] |

| Schiff Base Derivative 2 | MCF-7 | 18.5 | [6] |

| VO(IV) Complex | HeLa | 10.8 | [6] |

| Pt(II) Complex | MCF-7 | 12.3 | [6] |

Antimicrobial Activity

The quinazolinone scaffold is a well-established pharmacophore for antimicrobial agents.[4][9] Derivatives of this compound have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The introduction of different substituents on the aromatic rings and the formation of Schiff bases or metal complexes can significantly modulate the antimicrobial potency.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans | Reference |

| Schiff Base Derivative A | 12.5 | 25 | 50 | [6] |

| Schiff Base Derivative B | 25 | 12.5 | 25 | [6] |

| VO(IV) Complex | 6.25 | 12.5 | 12.5 | [6] |

| Pt(II) Complex | 12.5 | 6.25 | 6.25 | [6] |

Anticonvulsant Activity

Certain quinazolinone derivatives have been investigated for their potential as anticonvulsant agents, with some showing promising activity in animal models of epilepsy.[5][10][11][12] The mechanism is often linked to the modulation of GABAergic neurotransmission.[5][13] Structure-activity relationship studies have indicated that the nature and position of substituents on the quinazolinone ring are crucial for anticonvulsant efficacy.[5]

DOT Script for Biological Activities Workflow:

Caption: Workflow from core compound to potential drug candidate.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism.

Protocol:

-

Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Each well is inoculated with a standardized microbial suspension (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).

-

The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound has proven to be a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups have enabled the creation of a vast library of derivatives with a wide spectrum of biological activities. The promising anticancer, antimicrobial, and anticonvulsant properties of these compounds warrant further investigation.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Lead Optimization: Conducting extensive structure-activity relationship studies to design and synthesize more potent and selective analogs with improved pharmacokinetic profiles.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [consilium.orscience.ru]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

"potential biological activities of 3-Amino-2-mercapto-3H-quinazolin-4-one scaffold"

An In-depth Technical Guide on the Potential Biological Activities of the 3-Amino-2-mercapto-3H-quinazolin-4-one Scaffold

Executive Summary

The quinazolin-4(3H)-one core is a prominent heterocyclic scaffold recognized for its wide array of pharmacological properties. Within this class, derivatives of this compound have emerged as particularly significant, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this versatile scaffold. It is intended for researchers, medicinal chemists, and professionals in drug development. The document details the scaffold's significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.

Introduction

Quinazolinones are a class of fused heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolinone structure, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3][4] These derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic effects.[2][3][5][6]

The this compound core provides a unique structural framework with three key reactive sites: the amino group at position 3, the mercapto group at position 2, and the quinazolinone ring itself. These sites allow for extensive chemical modifications, leading to the generation of large libraries of derivatives with diverse pharmacological profiles. This guide focuses specifically on the synthesis and multifaceted biological potential of this scaffold.

Synthesis of the Scaffold and Its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatives typically follows a multi-step pathway. A common approach begins with anthranilic acid, which undergoes cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with various reagents to introduce the desired functionalities.

A generalized synthetic workflow is depicted below. The initial step often involves the reaction of anthranilic acid with an acyl chloride.[7] Subsequent reaction with hydrazine hydrate introduces the amino group at the N-3 position.[5][8] Further modifications, such as the formation of Schiff bases by reacting the 3-amino group with various aldehydes, lead to a wide array of derivatives.[9]

Biological Activities